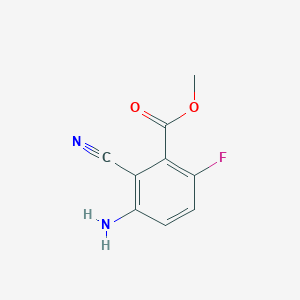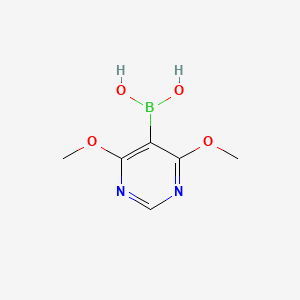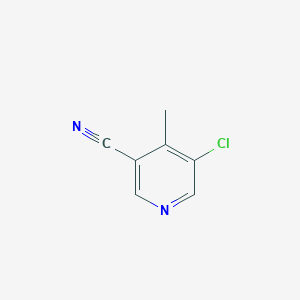![molecular formula C14H23NO B13403766 alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol is a chemical compound with a complex structure that includes both amine and alcohol functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol typically involves the reaction of benzeneethanol derivatives with dimethylamine under controlled conditions. One common method includes the reductive amination of benzeneethanol with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, involving precise control of temperature, pressure, and pH levels. The use of continuous flow reactors is also common to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce simpler amines or alcohols .
Aplicaciones Científicas De Investigación
Alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling and metabolic processes. Its effects are mediated through the modulation of neurotransmitter release and receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylethanolamine (DMAE): Shares structural similarities but differs in its functional groups and applications.
N,N-Dimethylglycine: Another related compound with distinct biochemical properties and uses
Uniqueness
Alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol is unique due to its specific combination of amine and alcohol functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C14H23NO |
|---|---|
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2,3-dimethyl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C14H23NO/c1-12(11-15(3)4)14(2,16)10-13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3 |
Clave InChI |
JXFRAGGJCUXXMU-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C)C(C)(CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
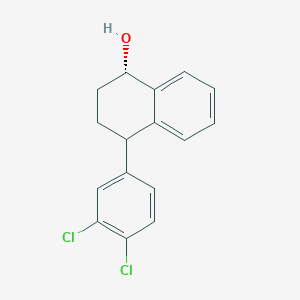
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)

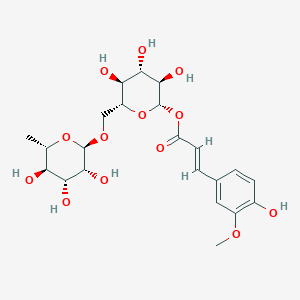
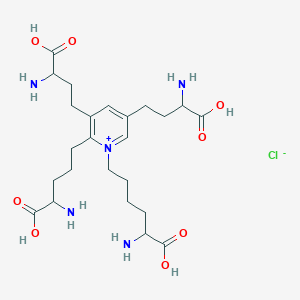
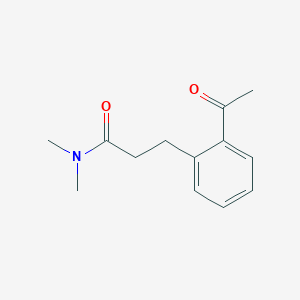
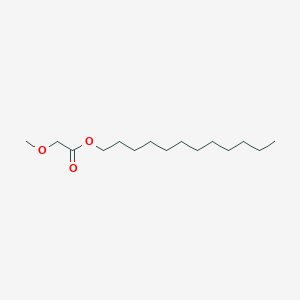
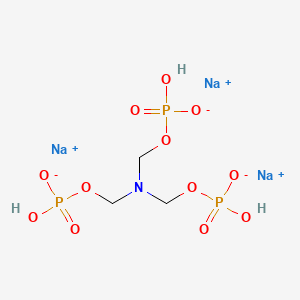
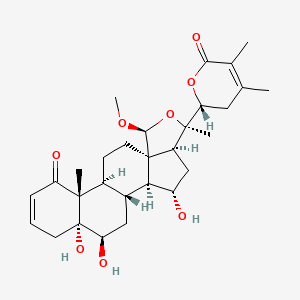
![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)
